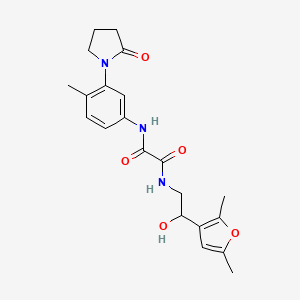

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-12-6-7-15(10-17(12)24-8-4-5-19(24)26)23-21(28)20(27)22-11-18(25)16-9-13(2)29-14(16)3/h6-7,9-10,18,25H,4-5,8,11H2,1-3H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYCLXDDDNKJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=C(OC(=C2)C)C)O)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential therapeutic applications. Its structure combines a furan derivative with an oxalamide moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 390.45 g/mol. The presence of functional groups such as hydroxyl, furan, and oxalamide indicates potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O5 |

| Molecular Weight | 390.45 g/mol |

| CAS Number | 2309774-97-6 |

The biological activity of this compound has been attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting that this compound may exhibit anti-inflammatory properties by reducing the synthesis of pro-inflammatory mediators.

- Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound might interact with neurokinin receptors, which are involved in pain transmission and mood regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds or analogs:

- Study on Anti-inflammatory Effects : A related compound demonstrated significant inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis in mouse peritoneal macrophages (IC50 = 1.1 µM) . This suggests potential for this compound to exhibit similar effects.

- Neuroprotection : Research on structurally similar compounds indicated their efficacy in protecting neuronal cells from apoptosis induced by oxidative stress . This aligns with the hypothesis that our compound could provide neuroprotective benefits.

- Anticancer Activity : Some oxalamide derivatives have shown promise in inhibiting cancer cell growth in vitro. For instance, compounds similar in structure inhibited murine Sarcoma 180 cell lines effectively . This raises the possibility that our compound may also be evaluated for anticancer properties.

Q & A

Q. Table 1: Reaction Condition Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amine Synthesis | NaBH4, MeOH, 0°C | 65 | 92% | |

| Oxalamide Coupling | DCC, HOBt, DCM, RT | 78 | 95% |

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:

Validate purity and structure using:

Spectroscopy :

- NMR : H NMR (DMSO-d6) for hydroxyl protons (δ 5.2–5.5 ppm) and furan protons (δ 6.1–6.3 ppm); C NMR for carbonyl signals (δ 165–170 ppm) .

- IR : Confirm amide C=O stretches (~1650 cm) and hydroxyl groups (~3400 cm) .

Mass Spectrometry :

- High-resolution MS (HRMS) to verify molecular ion [M+H] (calculated: 441.18 g/mol) .

Basic: What initial biological assays are recommended for activity screening?

Methodological Answer:

Prioritize assays based on structural analogs:

In Vitro Cytotoxicity :

- Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Enzyme Inhibition :

- Screen against kinases (e.g., EGFR) or HDACs using fluorescence-based enzymatic kits .

Solubility Assessment :

- Measure logP via shake-flask method (expected logP ~2.8 due to polar oxalamide and hydrophobic aryl groups) .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

Conduct structure-activity relationship (SAR) studies:

Analog Design :

- Replace the 2-oxopyrrolidinyl group with morpholine (increased solubility) or isothiazolidine (enhanced rigidity) .

Biological Testing :

- Compare IC values of analogs in enzyme inhibition assays (Table 2).

Computational Analysis :

Q. Table 2: SAR of Key Modifications

| Modification | Target | IC (µM) | Reference |

|---|---|---|---|

| 2-Oxopyrrolidinyl | HDAC2 | 0.45 | |

| Morpholine | HDAC2 | 1.2 |

Advanced: How to resolve contradictions in biological data (e.g., variable IC50_{50}50)?

Methodological Answer:

Address discrepancies via:

Dose-Response Validation :

Purity Analysis :

Orthogonal Assays :

- Validate kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .

Advanced: What computational methods aid in target identification?

Methodological Answer:

Molecular Docking :

- Use Schrödinger Suite to model interactions with HDACs or kinases; prioritize residues within 4Å of the oxalamide group .

Molecular Dynamics (MD) :

- Simulate binding stability (GROMACS, 100 ns trajectory) to assess hydrogen bonding with active-site residues .

QSAR Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.